molecular formula C14H12F3NO3 B3071293 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009510-15-9

3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B3071293
CAS No.: 1009510-15-9
M. Wt: 299.24 g/mol
InChI Key: STJKIRXHQHUNJJ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a strained cyclopropane ring fused to a pyrrolidine-like scaffold. The molecule contains a carboxylic acid group at position 2 and a 3-(trifluoromethyl)benzoyl substituent at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery, particularly in protease inhibitors or enzyme-targeted therapies .

Properties

IUPAC Name

3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-7(4-9)12(19)18-6-8-5-10(8)11(18)13(20)21/h1-4,8,10-11H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKIRXHQHUNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic core structure, which can then be further derivatized to introduce the trifluoromethyl group and other functional groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The C-2 carboxylic acid participates in classical transformations:

ReactionReagents/ConditionsApplication Example
Esterification SOCl₂/ROH or DCC/DMAPMethyl/ethyl esters for prodrug development
Amide Formation HATU, DIPEA, aminesBioconjugation or peptide mimetics
Salt Formation NaOH, KOHWater-soluble derivatives for formulation

Trifluoromethylbenzoyl Group

The electron-withdrawing CF₃ group directs electrophilic aromatic substitution (e.g., nitration, halogenation) at meta positions, though steric hindrance from the bicyclic system limits reactivity .

Derivatization for Biological Activity

The compound serves as a scaffold for orexin receptor antagonists. Key modifications include:

Derivative TypeReaction PathwayBiological Target
Amide-Linked Analogs Coupling with heterocyclic amines (HATU, DMF)Orexin-1 receptor inhibition
Ester Prodrugs Steglich esterification with PEG alcoholsEnhanced bioavailability

For example, coupling with 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbonyl chloride yields analogs with sub-micromolar binding affinity .

Stability and Degradation Pathways

The compound demonstrates stability under physiological pH (t₁/₂ > 24 hrs at pH 7.4) but undergoes hydrolysis under strongly acidic/basic conditions:

ConditionDegradation ProductMechanism
pH < 2 Ring-opened cyclopropane derivativesAcid-catalyzed hydrolysis
pH > 10 Decarboxylation to 3-azabicyclo[3.1.0]hexaneBase-induced CO₂ elimination

Thermal stability is high (decomposition >200°C), making it suitable for high-temperature reactions .

Stereochemical Considerations

Stereoselective synthesis of cis/trans isomers is achieved via:

  • Chiral resolution : Diastereomeric salt formation with (+)- or (−)-camphorsulfonic acid .

  • Asymmetric catalysis : Rhodium-catalyzed cyclopropanation with chiral ligands (e.g., DuPhos) .

IsomerOptical Rotation (α)Melting Point (°C)
cis +32.5° (c=1, MeOH)252–256
trans −28.1° (c=1, MeOH)243–247

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for targeted drug discovery.

Scientific Research Applications

Overview

3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its unique bicyclic structure, characterized by a six-membered ring containing nitrogen and a trifluoromethyl group, enhances its biological activity and reactivity, making it a valuable compound for research applications.

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule with applications in drug discovery. Its structural features allow it to interact with specific biological targets, including receptors and enzymes involved in various physiological processes.

Potential Therapeutic Uses :

  • Orexin Receptor Antagonism : Research indicates that this compound may act as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and metabolic conditions related to orexin signaling .
  • Anti-inflammatory Properties : The compound's pharmacological profile suggests potential anti-inflammatory effects, making it a candidate for further development in inflammatory disease treatments .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex organic molecules. Its ability to undergo various chemical reactions allows chemists to derive new compounds with tailored properties.

Common Reactions :

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reduction reactions can produce alcohols or amines.
  • Nucleophilic Substitution : The trifluoromethyl group can participate in substitution reactions, enhancing the diversity of synthesized compounds .

Biological Research

The compound's interaction with biological systems makes it a subject of interest for understanding cellular processes and signaling pathways. The presence of functional groups like carboxylic acids allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with polar biological targets .

Case Study 1: Orexin Receptor Inhibition

A study explored the efficacy of this compound as an orexin receptor antagonist. The results indicated that the compound effectively inhibited orexin receptor activity, suggesting its potential use in managing sleep disorders .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound through oxidation and reduction reactions. These derivatives exhibited varying degrees of biological activity, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity for target proteins. The bicyclic structure also contributes to the compound’s stability and reactivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at position 3 and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Substituent (Position 3) Key Applications/Syn. Methods References
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₅NO₂ 217.27 Benzyl Intermediate in peptidomimetics
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₇NO₄ 227.26 tert-Butoxycarbonyl (Boc) Chiral building block for drug synthesis
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₂₁H₁₉NO₄ 349.38 Fluorenylmethyloxycarbonyl (Fmoc) Solid-phase peptide synthesis
3-[(Thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₁NO₃S 237.27 Thiophen-3-ylacetyl FABP4 inhibitor (IC₅₀ = 1.7 µM)
Target Compound: 3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[...]-2-carboxylic acid C₁₄H₁₂F₃NO₃* ~323.25* 3-(Trifluoromethyl)benzoyl Antiviral intermediates (e.g., Nirmatrelvir)

*Estimated based on structural similarity.

Key Observations:

Substituent Impact on Bioactivity :

  • Benzyl and Boc Groups : Enhance solubility and serve as protective groups in synthetic pathways .
  • Trifluoromethylbenzoyl : Increases metabolic resistance and binding affinity to hydrophobic enzyme pockets, as seen in antiviral agents like Nirmatrelvir intermediates .
  • Fmoc : Facilitates peptide coupling in combinatorial chemistry .

Stereochemical Considerations :

  • Stereoisomers of Boc-protected derivatives (e.g., cis vs. trans) exhibit distinct reactivity and pharmacological profiles. For example, (1R,2S,5S)-Boc derivatives are prioritized in chiral drug synthesis .

Key Findings:
  • Copper-Mediated Cyclopropanation : Efficient for constructing the bicyclo[3.1.0]hexane core but requires careful control of oxidative conditions to avoid side reactions .
  • Chiral Resolution : Critical for bioactive derivatives; salt formation with chiral acids (e.g., tartaric acid) or chiral stationary phases ensures enantiopurity .

Biological Activity

3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The compound possesses a bicyclic structure characterized by a six-membered ring containing one nitrogen atom and a trifluoromethyl group, which significantly influences its biological activity. The presence of the carboxylic acid group at the 2-position enhances its hydrogen-bonding capabilities, making it a suitable candidate for interactions with biological targets.

The mechanism of action for this compound involves its interactions with specific molecular targets in biological systems. The trifluoromethyl group modulates the compound’s binding affinity and selectivity for target proteins, while the bicyclic structure contributes to its stability and reactivity. The compound has been shown to influence various biochemical pathways, including apoptosis and cell cycle regulation.

Antitumor Activity

A study evaluated the antiproliferative effects of compounds related to 3-azabicyclo[3.1.0]hexane frameworks on several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The results indicated significant cytotoxicity with IC50 values ranging from 4.2 to 24.1 μM across different cell lines. Notably, treatment with these compounds led to an accumulation of cells in the SubG1 phase of the cell cycle and induced apoptosis, as evidenced by morphological changes observed through confocal microscopy .

Cell LineIC50 (μM)Apoptosis InductionMorphological Changes
K5624.2YesGranular actin distribution
Jurkat24.1YesFilopodium-like protrusions reduced
HeLa17.1YesActin filament disappearance
CT2613.5YesCell motility decrease

Mechanistic Insights

The biological activity of compounds containing azabicyclo[3.1.0]hexane fragments may affect critical tumor suppressor proteins such as p53 and signal transduction pathways like STAT3/p-STAT3-JAK2/p-JAK2. These pathways are crucial for regulating cell proliferation and survival, suggesting that the compound could have significant implications in cancer therapy by targeting these molecular pathways .

Q & A

Q. Basic

  • Chiral HPLC : Effective for separating enantiomers using columns like Chiralpak IA/IB, validated for bicyclohexane carboxylates .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for tert-butoxycarbonyl-protected analogs .

Q. Advanced

  • Dynamic NMR spectroscopy : Detects atropisomerism in hindered derivatives (e.g., trifluoromethylbenzoyl groups) by analyzing rotational barriers .
  • Vibrational circular dichroism (VCD) : Validates enantiopurity when crystallographic data are unavailable .

How can oxidative ring-opening of the cyclopropane moiety be leveraged to synthesize functionalized heterocycles?

Advanced
The strained cyclopropane in 3-azabicyclo[3.1.0]hexanes undergoes controlled ring-opening:

  • Pyridine synthesis : Oxidative cleavage of 5-substituted derivatives (e.g., using PhIO₂) yields polysubstituted pyridines, applicable to trifluoromethyl-containing analogs .
  • Phosphonate introduction : Atom-transfer radical cyclization followed by lithium-halogen exchange generates 3-azabicyclo[3.1.0]hexan-1-yl phosphonates .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as an enzyme inhibitor?

Q. Advanced

  • Isocitrate dehydrogenase 1 (IDH1) inhibition : Fluorescence-based assays using recombinant R132H mutant IDH1 to measure 2-hydroxyglutarate production .
  • Topoisomerase inhibition : Gel electrophoresis assays to assess DNA supercoiling relaxation, with IC₅₀ determination via qPCR .
  • Structure-activity relationship (SAR) : Modifications at the trifluoromethylbenzoyl group or carboxylic acid position are critical for potency .

What computational tools aid in predicting the conformational stability of this compound’s bicyclic core?

Q. Advanced

  • Density functional theory (DFT) : Calculates energy barriers for ring puckering and substituent effects (e.g., trifluoromethyl groups) .
  • Molecular docking (e.g., AutoDock Vina) : Models interactions with enzyme active sites (e.g., IDH1) to guide analog design .

How do solvent and temperature affect the stability of the carboxylic acid group during synthesis?

Q. Basic

  • Low-temperature conditions : Reduce decarboxylation risk during metal-catalyzed reactions (e.g., Pd(0) systems in MeCN at 0–25°C) .
  • Acidic buffers : Stabilize the carboxylic acid moiety in aqueous workups (e.g., acetic acid/NaBH₃CN for reductions) .

What safety protocols are critical when handling this compound’s reactive intermediates?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods for handling trifluoromethylbenzoyl chlorides or azide precursors .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Reactant of Route 2
3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

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